molecular formula C16H23N3O3 B7191216 N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide

N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide

Cat. No.: B7191216
M. Wt: 305.37 g/mol
InChI Key: GEDMSFKASCPUJH-UHFFFAOYSA-N
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Description

N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-22-14-4-2-3-13(10-14)9-12-5-7-19(8-6-12)11-15(20)18-16(17)21/h2-4,10,12H,5-9,11H2,1H3,(H3,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDMSFKASCPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCN(CC2)CC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxybenzyl halide and a base.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine nitrogen with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group allow it to bind to various receptors or enzymes, modulating their activity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-carbamoyl-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide: Similar structure but with a different position of the methoxy group.

    N-carbamoyl-2-[4-[(3-hydroxyphenyl)methyl]piperidin-1-yl]acetamide: Hydroxy group instead of methoxy.

    N-carbamoyl-2-[4-[(3-chlorophenyl)methyl]piperidin-1-yl]acetamide: Chlorine substituent instead of methoxy.

Uniqueness

The unique combination of the methoxyphenyl group and the piperidine ring in N-carbamoyl-2-[4-[(3-methoxyphenyl)methyl]piperidin-1-yl]acetamide provides distinct chemical properties and biological activities, making it a valuable compound for various applications.

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